molecular formula C9H11ClS B1646342 1-Chloro-2-ethyl-4-(methylsulfanyl)benzene CAS No. 1314900-86-1

1-Chloro-2-ethyl-4-(methylsulfanyl)benzene

Cat. No.: B1646342
CAS No.: 1314900-86-1
M. Wt: 186.7 g/mol
InChI Key: KTRISOCOKVICEP-UHFFFAOYSA-N
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Description

1-Chloro-2-ethyl-4-(methylsulfanyl)benzene is a useful research compound. Its molecular formula is C9H11ClS and its molecular weight is 186.7 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloro-2-ethyl-4-methylsulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClS/c1-3-7-6-8(11-2)4-5-9(7)10/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTRISOCOKVICEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)SC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Significance and Context in Substituted Aromatic Systems

The chemical behavior of a substituted benzene (B151609) derivative is profoundly influenced by the nature of the atoms or groups attached to the aromatic ring. These substituents dictate the molecule's reactivity, particularly in electrophilic aromatic substitution reactions, by altering the electron density of the ring. guidechem.com The arrangement of the chloro, ethyl, and methylsulfanyl groups in 1-Chloro-2-ethyl-4-(methylsulfanyl)benzene creates a unique electronic and steric environment.

The chloro and ethyl groups, located ortho to each other, and the methylsulfanyl group, positioned para to the chloro group, each contribute distinct electronic effects. Halogens like chlorine are deactivating yet ortho-, para-directing due to a combination of inductive electron withdrawal and resonance electron donation. The ethyl group is a weak activating group, donating electron density through hyperconjugation. The methylsulfanyl (-SCH3) group, analogous to a methoxy (B1213986) group, is an activating, ortho-, para-directing substituent due to the resonance donation from sulfur's lone pairs. The interplay of these effects makes the molecule an interesting, albeit complex, substrate for further chemical modification. Aromatic systems, in general, are foundational to the synthesis of a vast range of products, from pharmaceuticals to materials. nih.gov

Scope of Academic Inquiry into Halogenated Thioanisole Derivatives

Strategies for Benzene (B151609) Ring Functionalization

The construction of this compound relies on the sequential or convergent functionalization of a benzene core. The order and method of introducing each substituent are critical to achieving the desired isomer with high purity and yield.

Direct chlorination of a pre-functionalized benzene ring is a common strategy. Electrophilic aromatic substitution using chlorine gas in the presence of a Lewis acid catalyst, such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃), is a well-established method. The regioselectivity of this reaction is dictated by the directing effects of the substituents already present on the ring. For instance, chlorination of a compound with an ortho,para-directing group will favor substitution at the positions ortho and para to that group.

In the context of synthesizing the target molecule, if starting with a precursor like ethyl(4-(methylsulfanyl)phenyl)benzene, the ethyl and methylsulfanyl groups, both being ortho,para-directing, would activate the ring towards electrophilic substitution. However, controlling the position of chlorination to exclusively obtain the 2-chloro isomer can be challenging due to the formation of other isomers.

Friedel-Crafts alkylation is a primary method for introducing alkyl groups, such as an ethyl group, onto a benzene ring. libretexts.orgchemguide.co.uk This reaction typically involves reacting the aromatic compound with an alkyl halide (e.g., chloroethane (B1197429) or bromoethane) in the presence of a strong Lewis acid catalyst like AlCl₃. libretexts.orgchemguide.co.uk The reaction proceeds through the formation of a carbocation electrophile, which then attacks the electron-rich benzene ring. libretexts.org

For the synthesis of this compound, one could envision the ethylation of 1-chloro-4-(methylsulfanyl)benzene. The chloro and methylsulfanyl groups would direct the incoming ethyl group. The methylsulfanyl group is an ortho,para-director, while the chloro group is also an ortho,para-director, albeit a deactivating one. The interplay of these directing effects would influence the final product distribution. Industrially, ethylbenzene (B125841) itself is produced on a large scale from benzene and ethene using various catalysts. chemguide.co.uk

A significant challenge in Friedel-Crafts alkylation is the potential for polyalkylation, where the product, being more reactive than the starting material, undergoes further alkylation. chemguide.co.uk Additionally, carbocation rearrangements can lead to the formation of isomeric products. youtube.com

The methylsulfanyl group (-SCH₃) can be introduced onto an aromatic ring through several methods. A common approach involves the reaction of a thiophenol with a methylating agent. Thiophenols can be synthesized from various precursors, including the reduction of sulfonyl chlorides or via the Newman-Kwart rearrangement. wikipedia.org Once the thiophenol is formed, it can be readily methylated. For example, treatment of a thiophenol with a base followed by the addition of a methylating agent like methyl iodide yields the corresponding thioanisole. wikipedia.orgchemicalbook.com

Another route involves the direct reaction of an aryl halide with a source of the methylthiolate anion (CH₃S⁻), often in the presence of a copper catalyst. Furthermore, diazonium salts can be converted to thioethers. For instance, an aniline (B41778) derivative can be diazotized and then reacted with sodium thiomethoxide to yield the methylsulfanyl-substituted arene. researchgate.net

The table below summarizes some common reactions for introducing the key functional groups.

Functional GroupReagents and ConditionsReaction Type
ChloroCl₂, Lewis Acid (e.g., FeCl₃, AlCl₃)Electrophilic Aromatic Substitution
EthylChloroethane, Lewis Acid (e.g., AlCl₃)Friedel-Crafts Alkylation
Methylsulfanyl1. Thiophenol formation (e.g., from sulfonyl chloride) 2. Methylation (e.g., CH₃I, base)Nucleophilic Substitution
MethylsulfanylAryl diazonium salt, Sodium thiomethoxideSandmeyer-type reaction

Multi-step Synthetic Sequences for this compound

The synthesis of a multi-substituted benzene derivative like this compound typically requires a multi-step approach to control the regiochemistry. quora.com The specific sequence of reactions is crucial. For example, one plausible, though not explicitly documented, synthetic route could commence with 4-chlorothiophenol.

A hypothetical multi-step synthesis could be:

Methylation of 4-chlorothiophenol: Reaction with a methylating agent like dimethyl sulfate (B86663) or methyl iodide in the presence of a base would yield 1-chloro-4-(methylsulfanyl)benzene.

Friedel-Crafts Ethylation: The resulting 1-chloro-4-(methylsulfanyl)benzene could then undergo Friedel-Crafts ethylation. The methylsulfanyl group is a moderately activating ortho,para-director, while the chloro group is a deactivating ortho,para-director. The directing effects would need to be carefully considered to favor the introduction of the ethyl group at the position ortho to the chloro group and meta to the methylsulfanyl group, which can be challenging.

An alternative strategy might involve different starting materials and a different order of functional group introduction to achieve the desired substitution pattern. The development of multi-step syntheses often involves optimizing reaction conditions at each stage to maximize the yield of the desired isomer. nih.gov

Emerging and Sustainable Synthesis Techniques for Substituted Thioanisoles

Recent research has focused on developing more sustainable and efficient methods for synthesizing substituted aromatic compounds, including thioanisoles.

Electrochemical methods offer a green alternative to traditional synthesis, often avoiding harsh reagents and reducing waste. beilstein-journals.org These techniques can be used to generate reactive intermediates under mild conditions. For the synthesis of thioanisole derivatives, electrochemical approaches can be employed for C-S bond formation. For instance, the electrochemical reduction of diazonium salts in the presence of a sulfur source can lead to the formation of aryl thiols or thioethers. xmu.edu.cn

While a specific electrochemical synthesis for this compound has not been detailed in the literature, the principles of electrochemical synthesis could be applied. For example, an electrochemically generated aryl radical from a suitable precursor could react with a sulfur-containing species. The use of electrochemistry in synthesizing complex molecules is a rapidly developing field with the potential to provide more environmentally friendly synthetic routes. researchgate.netnih.gov

Metal-Free Catalytic Methods

The construction of aryl C–S bonds without the use of transition metals is a significant goal in green chemistry, avoiding potential contamination of products with toxic metal residues. Several strategies have emerged for the synthesis of aryl thioethers, applicable to precursors of this compound.

One prominent strategy involves the use of diaryliodonium salts as arylating agents for thiols or thioethers. In this approach, an acid mediator, such as trifluoroacetic acid (TFA), facilitates the coupling. organic-chemistry.orgcapes.gov.br The reaction proceeds through the formation of a sulfonium (B1226848) salt intermediate, which then undergoes nucleophilic substitution to yield the final aryl sulfide. organic-chemistry.org This method is noted for its tolerance of ambient air and moisture and its compatibility with a wide range of functional groups, including those that are often problematic in metal-catalyzed systems. organic-chemistry.org

Another major avenue is photo-induced C–S cross-coupling. These reactions can proceed without a metal catalyst or even an external photosensitizer. frontiersin.orgnih.gov The mechanism often involves the formation of an electron donor-acceptor (EDA) complex between an electron-rich species, like a thiolate anion, and an electron-deficient aryl halide. nih.gov Upon absorption of visible light, an intermolecular charge transfer occurs, generating a thiyl radical and an aryl radical, which then combine to form the C–S bond. nih.gov This method has been successfully applied to aryl iodides and disulfides, providing a mild, room-temperature route to aryl sulfides with broad substrate scope. frontiersin.orgnih.gov

Additionally, base-promoted nucleophilic aromatic substitution (SNAr) offers a classic yet effective metal-free route. For activated chloroarenes, particularly those bearing electron-withdrawing groups, strong bases like potassium hydroxide (B78521) in a solvent such as dimethyl sulfoxide (B87167) (DMSO) can effectively promote C–N and C–S bond formation with nucleophiles like thiols. mdpi.com

Table 1: Examples of Metal-Free Catalytic Methods for Aryl Sulfide Formation

MethodologyKey Reagents & ConditionsReactantsYieldReference
Acid-Mediated ArylationDiaryliodonium salt, Trifluoroacetic Acid (TFA), 1,4-Dioxane, 110°CThiols/Thioethers + Diaryliodonium saltsUp to 83% (microwave) organic-chemistry.org
Photo-Induced CouplingVisible light, no external photocatalyst, room temperatureAryl iodides + DisulfidesGood to high frontiersin.orgnih.gov
Base-Promoted SNArKOH, DMSOChloroarenes + Indoles/CarbazoleFair to high mdpi.com

Continuous Flow Synthesis Applications

Continuous flow chemistry provides significant advantages over traditional batch processing, including enhanced heat and mass transfer, precise control over reaction parameters, improved safety, and straightforward scalability. These benefits are particularly relevant for reactions that are highly exothermic, involve hazardous intermediates, or require short residence times.

A highly pertinent example is the two-step continuous-flow synthesis of 1,2-dimethyl-3-methylsulfanylbenzene , a close analogue of the target compound. benthamdirect.comeurekaselect.comresearchgate.net This process first involves the diazotization of 2,3-dimethylaniline. The resulting, highly unstable diazonium salt is immediately reacted in the second step with a sulfur source (methanethiolation) to form the final product. benthamdirect.comeurekaselect.com The entire process features a remarkably short residence time of just one minute and achieves a high yield of 91.7%. benthamdirect.comeurekaselect.comresearchgate.net The primary advantage of the flow approach here is safety; it avoids the accumulation of large quantities of explosive diazonium salts, a major hazard in batch production. benthamdirect.compharmablock.com This methodology for a structurally similar compound highlights a potent and industrially viable route for the synthesis of molecules like this compound.

Another continuous flow approach applicable to aryl thioether synthesis involves the use of packed-bed reactors containing a solid-supported catalyst. Heterogeneous catalysts, such as the sulfonic acid resin Amberlyst-35, have been used to mediate the acid-catalyzed reaction between thiols and other substrates in a continuous manner. researchgate.netmdpi.com This technique allows for the synthesis of multigram quantities of product with good to excellent yields and simplifies product purification, as the catalyst is retained within the reactor column and can be reused. researchgate.netmdpi.com

Table 2: Continuous Flow Synthesis of Aryl Thioether Analogues

Target Compound / ClassFlow MethodologyKey ParametersYieldReference
1,2-Dimethyl-3-methylsulfanylbenzeneTwo-step: Diazotization followed by MethanethiolationResidence Time: 1 min91.7% benthamdirect.comeurekaselect.comresearchgate.net
Arylthio-Cyclopropyl CarbonylsPacked-bed reactor with Amberlyst-35 catalystReusable solid acid catalyst, scalableGood to excellent researchgate.netmdpi.com

Chemical Reactivity and Mechanistic Investigations of 1 Chloro 2 Ethyl 4 Methylsulfanyl Benzene

Nucleophilic Substitution Reactions on the Chlorinated Aromatic Core

Nucleophilic aromatic substitution (SNAr) reactions involve the displacement of a leaving group, in this case, the chloride ion, from an aromatic ring by a nucleophile. wikipedia.org Generally, aryl halides are resistant to nucleophilic attack unless the aromatic ring is activated by potent electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orgopenstax.org These groups are crucial for stabilizing the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. libretexts.orgopenstax.org

It is important to note that alternative mechanisms for nucleophilic aromatic substitution exist, such as the benzyne (B1209423) mechanism, which occurs under very strong basic conditions. youtube.commasterorganicchemistry.com This pathway involves the elimination of a proton and the leaving group to form a highly reactive benzyne intermediate, which is then attacked by the nucleophile. youtube.commasterorganicchemistry.com

Oxidation Chemistry of the Methylsulfanyl Group: Sulfoxides and Sulfones

The sulfur atom in the methylsulfanyl group is susceptible to oxidation, leading to the formation of the corresponding sulfoxide (B87167) and sulfone. The control over the extent of oxidation is a key aspect of the chemistry of this compound.

The selective oxidation of thioethers to sulfoxides is a valuable transformation in organic synthesis. rsc.orgjsynthchem.com A variety of oxidizing agents can be employed for this purpose, with hydrogen peroxide being a common and environmentally benign choice. jsynthchem.comnih.gov The reaction is often carried out in the presence of a catalyst to enhance selectivity and reaction rates. rsc.orgresearchgate.net For instance, transition-metal-free conditions using hydrogen peroxide in glacial acetic acid have been shown to be effective for the selective oxidation of sulfides to sulfoxides. nih.gov The reaction proceeds by the electrophilic attack of the oxidizing agent on the sulfur atom.

The formation of 1-chloro-2-ethyl-4-(methylsulfinyl)benzene can be achieved with high selectivity by carefully controlling the reaction conditions, such as temperature and the stoichiometry of the oxidant. nih.gov Photocatalytic methods using visible light and a photosensitizer like eosin (B541160) Y with molecular oxygen as the oxidant have also been developed for the chemoselective oxidation of thioethers to sulfoxides. thieme-connect.com

Table 1: Conditions for Selective Sulfide (B99878) Oxidation

Oxidant Catalyst/Solvent Product Key Feature
Hydrogen Peroxide Glacial Acetic Acid Sulfoxide High selectivity, "green" conditions nih.gov
O₂/Air Photocatalyst (Eosin Y) Sulfoxide Mild, visible-light promoted thieme-connect.com
Urea-H₂O₂ THF Sulfoxide Catalyst-free, high yield
H₂O₂ Mn₂ZnO₄ Nanoparticles Sulfoxide Heterogeneous catalysis, high efficiency jsynthchem.com

Further oxidation of the sulfoxide yields the corresponding sulfone, 1-chloro-2-ethyl-4-(methylsulfonyl)benzene. This over-oxidation can occur if the reaction conditions are not carefully controlled, particularly with stronger oxidizing agents or prolonged reaction times. nih.gov In some synthetic strategies, the complete oxidation to the sulfone is the desired outcome. Reagents like potassium permanganate (B83412) or excess hydrogen peroxide under more vigorous conditions can be used to drive the reaction to completion. The oxidation state of the sulfur atom influences the electronic properties of the molecule, with the sulfonyl group being a strong electron-withdrawing group.

A variety of catalytic systems have been developed to improve the efficiency and selectivity of sulfide oxidation. rsc.orgresearchgate.net These include both homogeneous and heterogeneous catalysts. For example, titanium-containing zeolites like TS-1 have been shown to catalyze the oxidation of thioethers with hydrogen peroxide. rsc.orgresearchgate.net In some cases, the catalyst can influence the product distribution between the sulfoxide and the sulfone. rsc.orgresearchgate.net Metal-free catalytic systems have also gained attention due to their environmental benefits. rsc.org For instance, the use of trifluoroacetic acid as a solvent and activator for hydrogen peroxide has been reported for the selective oxidation of aryl trifluoromethyl sulfides to their sulfoxides. rsc.org

Electrophilic Aromatic Substitution Patterns and Regioselectivity

Electrophilic aromatic substitution (EAS) is a fundamental reaction of benzene (B151609) and its derivatives. The existing substituents on the aromatic ring of 1-chloro-2-ethyl-4-(methylsulfanyl)benzene play a crucial role in determining the position of the incoming electrophile. vanderbilt.edu The directing effects of these substituents are a consequence of both inductive and resonance effects. lumenlearning.comlibretexts.org

Ethyl group (-CH₂CH₃): This is an alkyl group, which is an activating group and an ortho-, para-director due to its electron-donating inductive effect. libretexts.orgyoutube.com

Methylsulfanyl group (-SMe): The sulfur atom has lone pairs of electrons that can be donated to the benzene ring through resonance, making it an activating group and an ortho-, para-director. libretexts.org

Chloro group (-Cl): Halogens are a special case. They are deactivating due to their strong electron-withdrawing inductive effect, but they are ortho-, para-directors because of their ability to donate a lone pair of electrons through resonance. wikipedia.orglumenlearning.comlibretexts.org

Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution

Substituent Effect on Reactivity Directing Effect
-CH₂CH₃ (Ethyl) Activating Ortho, Para libretexts.orgyoutube.com
-SMe (Methylsulfanyl) Activating Ortho, Para libretexts.org
-Cl (Chloro) Deactivating Ortho, Para wikipedia.orglumenlearning.comlibretexts.org

Reduction Pathways and Products

The reduction of this compound can proceed via different pathways, depending on the reducing agent and reaction conditions.

The chloro group can be removed through a process called hydrodehalogenation. rsc.orgrsc.org This is often achieved through catalytic hydrogenation using a palladium catalyst, such as palladium on carbon (Pd/C), and a hydrogen source. organic-chemistry.orgsci-hub.se This method is generally effective for aryl chlorides, although they are typically more resistant to reduction than aryl bromides or iodides. organic-chemistry.orgsci-hub.se The product of this reaction would be 1-ethyl-3-(methylsulfanyl)benzene.

The methylsulfanyl group is generally stable to many reducing agents. However, under specific conditions, such as with strong reducing agents like lithium in methylamine, thioethers can be cleaved to form thiols. acs.org The Fukuyama reduction is a notable method for reducing thioesters to aldehydes, but it is not directly applicable to the reduction of simple thioethers. wikipedia.org

Table 3: Potential Reduction Products of this compound

Reaction Reducing Agent/Catalyst Product
Hydrodehalogenation Pd/C, H₂ 1-Ethyl-3-(methylsulfanyl)benzene
Thioether Cleavage Li, CH₃NH₂ 3-Ethyl-thiophenol

Influence of Substituent Effects on Reaction Pathways

A comprehensive analysis of the substituent effects on the reaction pathways of this compound is crucial for understanding its chemical behavior. The reactivity and regioselectivity of the benzene ring in electrophilic aromatic substitution reactions are dictated by the electronic and steric properties of the chloro, ethyl, and methylsulfanyl groups.

The interplay of these substituents governs the electron density distribution within the aromatic ring, thereby influencing the rate and orientation of incoming electrophiles. The chloro group is an ortho, para-directing deactivator. Its inductive effect, being electron-withdrawing, deactivates the ring towards electrophilic attack. However, its ability to donate a lone pair of electrons through resonance partially counteracts this deactivation and directs substitution to the ortho and para positions.

The ethyl group, being an alkyl group, is an ortho, para-directing activator. It donates electron density to the benzene ring through an inductive effect, thereby increasing its nucleophilicity and making it more susceptible to electrophilic attack.

The methylsulfanyl group is also an ortho, para-directing activator. While the sulfur atom is more electronegative than carbon, its ability to donate a lone pair of electrons into the ring via resonance is the dominant effect, thus activating the ring towards electrophilic substitution.

A summary of the individual substituent effects is presented in the table below.

SubstituentInductive EffectResonance EffectOverall Effect on ReactivityDirecting Influence
-ClElectron-withdrawingElectron-donatingDeactivatingOrtho, Para
-CH₂CH₃Electron-donating-ActivatingOrtho, Para
-SCH₃Electron-withdrawing (weak)Electron-donatingActivatingOrtho, Para

Detailed research findings on the specific reaction pathways of this compound are not extensively available in the public domain. However, based on the principles of physical organic chemistry, predictions can be made regarding its reactivity in common electrophilic aromatic substitution reactions. For instance, in a nitration reaction, the nitro group would be expected to add to the positions that are most activated and sterically accessible. The positions ortho to the strongly activating methylsulfanyl group and para to the chloro group (and ortho to the ethyl group) would be the most likely sites of substitution.

Further experimental studies, including kinetic analysis and product distribution studies, are necessary to fully elucidate the intricate details of the reaction mechanisms and to quantify the influence of each substituent on the reaction rates and pathways.

Advanced Spectroscopic Characterization and Structural Elucidation of 1 Chloro 2 Ethyl 4 Methylsulfanyl Benzene

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

There is no published experimental High-Resolution Mass Spectrometry (HRMS) data for 1-Chloro-2-ethyl-4-(methylsulfanyl)benzene. This analytical technique is essential for unequivocally confirming the elemental composition of a substance by measuring its mass to a very high degree of accuracy. For a molecule with the formula C₉H₁₁ClS, the theoretical exact mass can be calculated. An experimental HRMS analysis would aim to match this theoretical value, typically with an error of less than 5 parts per million (ppm), to validate the molecular formula.

Table 1: Theoretical High-Resolution Mass Spectrometry Data
ParameterTheoretical Value
Molecular FormulaC₉H₁₁ClS
Calculated Exact Mass (for ³⁵Cl)186.02699 Da

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Specific GC-MS analysis results, including the retention time and the electron ionization fragmentation pattern for this compound, are not documented in the public domain. GC-MS is a powerful hybrid technique that first separates components of a mixture and then provides mass spectra to help identify them. A gas chromatogram would serve to assess the purity of the compound, while the mass spectrum would offer a molecular fingerprint based on its fragmentation pattern.

Based on the known structure, a hypothetical fragmentation pattern can be proposed. The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 186, with a corresponding M+2 peak at m/z 188 of approximately one-third the intensity, which is characteristic of a monochlorinated compound. Common fragmentation pathways would likely include the loss of the ethyl group (a fragment at m/z 157) and the methyl group of the thioether (a fragment at m/z 171).

Table 2: Predicted Major GC-MS Fragments
m/z Value (for ³⁵Cl)Possible Fragment Identity
186[C₉H₁₁ClS]⁺ (Molecular Ion)
171[C₈H₈ClS]⁺ (Loss of •CH₃)
157[C₇H₆ClS]⁺ (Loss of •C₂H₅)

Note: This table is predictive and not based on published experimental data.

X-ray Crystallography for Solid-State Structure Determination

No crystallographic data for this compound has been reported. This is unsurprising, given that the compound exists as a liquid at room temperature. To perform X-ray crystallography, a single crystal of the substance would need to be grown, likely at a low temperature. If such an analysis were conducted, it would provide the most definitive information on the molecule's three-dimensional structure, including precise bond lengths, bond angles, and intermolecular packing in the solid state. For comparative context, the related but different compound, 1-chloro-2-methyl-4-nitrobenzene, has been analyzed and was found to crystallize in the monoclinic space group P 21/n. However, no such details are available for the title compound.

Table 3: X-ray Crystallography Data
ParameterValue
Crystal SystemNot Available
Space GroupNot Available
Unit Cell DimensionsNot Available

Computational Chemistry and Theoretical Insights into 1 Chloro 2 Ethyl 4 Methylsulfanyl Benzene

Density Functional Theory (DFT) Studies on Electronic Structure and Geometry

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. By approximating the electron density, DFT calculations can provide valuable insights into molecular properties. For 1-chloro-2-ethyl-4-(methylsulfanyl)benzene, DFT studies would elucidate the influence of the chloro, ethyl, and methylsulfanyl substituents on the benzene (B151609) ring's geometry and electronic distribution.

DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized molecular geometry. For this compound, the primary conformational flexibility arises from the rotation of the ethyl and methylsulfanyl groups.

The ethyl group (-CH₂CH₃) can rotate around the C-C bond connecting it to the benzene ring. Similarly, the methylsulfanyl group (-SCH₃) can exhibit rotation around the C-S bond. A conformational analysis using DFT would involve calculating the energy for different rotational angles (dihedral angles) of these groups to identify the global energy minimum, which corresponds to the most stable conformer.

It is expected that the lowest energy conformation would involve a staggering of the methyl group of the ethyl substituent relative to the plane of the benzene ring to minimize steric hindrance. The orientation of the methyl group in the methylsulfanyl substituent would also be optimized to reduce steric clashes with the adjacent hydrogen atom on the ring. The benzene ring itself is anticipated to show minor deviations from perfect planarity due to the electronic effects of the substituents. The bond lengths and angles would be influenced by the electronic nature of the substituents; for instance, the C-Cl bond length will be characteristic of aryl chlorides, and the C-S bond will reflect an aryl sulfide (B99878) linkage.

Illustrative Optimized Geometrical Parameters (Predicted)

ParameterPredicted ValueDescription
C-Cl Bond Length~1.74 ÅTypical bond length for a chlorine atom attached to an aromatic ring.
C-S Bond Length~1.77 ÅCharacteristic bond length for an aryl sulfide.
C(ring)-C(ethyl) Bond Length~1.52 ÅStandard single bond length between an sp² and an sp³ carbon.
S-C(methyl) Bond Length~1.81 ÅTypical single bond length between sulfur and an sp³ carbon.
C-C-S Angle (in ring)~120°The angle within the benzene ring, slightly distorted from the ideal 120°.
C-C-Cl Angle (in ring)~120°The angle within the benzene ring, with minor deviation due to the substituent.

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. taylorandfrancis.com

For this compound, the HOMO is expected to be a π-orbital primarily localized on the benzene ring, with significant contributions from the electron-donating ethyl and methylsulfanyl groups. The sulfur atom of the methylsulfanyl group, with its lone pairs, would likely contribute significantly to the HOMO. The LUMO is anticipated to be a π*-antibonding orbital, also distributed over the aromatic ring, with influence from the electron-withdrawing chlorine atom. The HOMO-LUMO gap would provide insight into the molecule's electronic transitions and reactivity towards electrophiles and nucleophiles. A smaller gap generally suggests higher reactivity. taylorandfrancis.comresearchgate.net

Predicted Frontier Molecular Orbital Energies

OrbitalPredicted Energy (eV)Description
HOMO-8.5 to -9.5Represents the electron-donating ability of the molecule.
LUMO-0.5 to -1.5Represents the electron-accepting ability of the molecule.
HOMO-LUMO Gap7.0 to 9.0An indicator of chemical stability and reactivity.

A Molecular Electrostatic Potential (MEP) map is a visualization of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting the reactive sites for electrophilic and nucleophilic attack. researchgate.net Regions of negative potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and are prone to nucleophilic attack.

In the MEP map of this compound, the most negative potential is expected to be located around the chlorine and sulfur atoms due to their high electronegativity and the presence of lone pairs. These regions would be the likely sites for interaction with electrophiles. The hydrogen atoms of the ethyl and methyl groups, as well as the aromatic protons, would exhibit positive electrostatic potential, making them potential sites for nucleophilic interaction. The MEP map provides a comprehensive picture of the charge distribution and its relation to chemical reactivity. researchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic structure of a molecule in terms of localized orbitals that correspond to the familiar concepts of core, lone pair, and bonding orbitals. wikipedia.org NBO analysis can quantify charge transfer, hyperconjugative interactions, and delocalization effects.

For this compound, NBO analysis would reveal the nature of the C-Cl, C-S, and C-C bonds. It would also quantify the delocalization of electron density from the lone pairs of the chlorine and sulfur atoms into the antibonding orbitals of the benzene ring (a hyperconjugative interaction). This analysis helps in understanding the electronic effects of the substituents on the aromatic system. The calculated natural charges on each atom would provide a more quantitative picture of the charge distribution than the MEP map alone. joaquinbarroso.com

Illustrative Natural Charges from NBO Analysis

Atom/GroupPredicted Natural Charge (e)Implication
Chlorine Atom-0.1 to -0.2Reflects its high electronegativity.
Sulfur Atom-0.3 to -0.4Indicates its electron-rich nature due to lone pairs.
Benzene RingSlightly negative overallDue to the net electron-donating effect of the substituents.
Ethyl GroupSlightly positiveActs as a weak electron-donating group.

Simulation of Spectroscopic Parameters

Computational methods can also be used to predict spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts. These theoretical predictions are valuable for interpreting experimental spectra and for confirming molecular structures.

Theoretical prediction of NMR chemical shifts, typically using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, is a powerful tool for structural elucidation. mdpi.com By calculating the magnetic shielding tensors for each nucleus, the chemical shifts relative to a standard (like tetramethylsilane, TMS) can be predicted.

For this compound, the predicted ¹H and ¹³C NMR chemical shifts would be influenced by the electronic environment of each nucleus. The electron-withdrawing chlorine atom would deshield nearby protons and carbons, shifting their signals downfield. Conversely, the electron-donating ethyl and methylsulfanyl groups would cause upfield shifts for the nuclei they influence. The predicted chemical shifts for the aromatic protons would follow a pattern determined by the combined electronic effects of the three substituents. Comparing these theoretical shifts with experimental data would be a robust method for confirming the structure of the molecule. modgraph.co.uk

Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm, relative to TMS)

NucleusPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Influencing Factors
Aromatic CH6.8 - 7.4125 - 140Combined electronic effects of all substituents.
-CH₂- (ethyl)~2.6~28Proximity to the aromatic ring.
-CH₃ (ethyl)~1.2~15Shielded position further from the ring.
-SCH₃~2.5~16Electronegativity of sulfur and proximity to the ring.

Vibrational Frequency Calculations

Vibrational frequency analysis, typically performed using Density Functional Theory (DFT) methods, is a cornerstone of computational chemistry for confirming the stability of a molecule's optimized geometry and for predicting its infrared (IR) and Raman spectra. For a molecule like this compound, these calculations would reveal the characteristic vibrational modes associated with its functional groups.

The absence of imaginary frequencies in the calculated vibrational spectrum would confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface. Key vibrational modes would include:

C-H stretching: Aromatic and aliphatic C-H stretching vibrations would be expected in the 3100-2900 cm⁻¹ region.

C=C stretching: Aromatic ring stretching vibrations would appear in the 1600-1400 cm⁻¹ range.

C-Cl stretching: The carbon-chlorine stretching frequency would be anticipated in the 800-600 cm⁻¹ region.

C-S stretching: The carbon-sulfur stretching vibration is typically observed in the 700-600 cm⁻¹ range.

CH₃ and CH₂ bending: Bending vibrations for the ethyl and methylsulfanyl groups would be found at lower frequencies.

A detailed analysis of these vibrational modes, often aided by visualization software, would allow for the assignment of each calculated frequency to a specific molecular motion.

Table 1: Hypothetical Vibrational Frequencies for this compound

Vibrational Mode Calculated Frequency (cm⁻¹)
Aromatic C-H Stretch 3080
Aliphatic C-H Stretch 2970
Aromatic C=C Stretch 1590
CH₂ Scissoring 1450
C-Cl Stretch 750
C-S Stretch 680

Note: This data is illustrative and not based on actual calculations.

UV-Vis Absorption Spectra Simulation (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for simulating the electronic absorption spectra of molecules, providing insights into their electronic structure and transitions. mdpi.com For this compound, a TD-DFT calculation would predict the wavelengths of maximum absorption (λmax) in the ultraviolet-visible (UV-Vis) spectrum. researchgate.net

These calculations would identify the key electronic transitions, typically from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO), and other transitions between molecular orbitals. researchgate.net The results are often presented as a simulated spectrum, showing the absorption intensity (oscillator strength) versus wavelength. mdpi.com The nature of these transitions (e.g., π → π* or n → π*) could be elucidated by examining the molecular orbitals involved. The solvent environment can also be modeled to predict solvatochromic shifts. mdpi.com

Table 2: Hypothetical TD-DFT Results for this compound

Transition Calculated λmax (nm) Oscillator Strength (f)
HOMO → LUMO 285 0.15
HOMO-1 → LUMO 260 0.08
HOMO → LUMO+1 240 0.22

Note: This data is illustrative and not based on actual calculations.

Reactivity Descriptors and Fukui Functions

Conceptual DFT provides a framework for understanding and predicting chemical reactivity through various descriptors. For this compound, these descriptors would offer insights into its stability and the regioselectivity of its reactions. researchgate.net

Key reactivity descriptors include:

HOMO and LUMO energies: The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability. researchgate.net

Ionization Potential (I) and Electron Affinity (A): These can be approximated from the HOMO and LUMO energies, respectively.

Global Hardness (η) and Softness (S): These descriptors quantify the resistance of a molecule to changes in its electron distribution.

Electronegativity (χ): This measures the molecule's ability to attract electrons.

Electrophilicity Index (ω): This global descriptor indicates the propensity of a molecule to act as an electrophile.

Fukui functions are local reactivity descriptors that identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. researchgate.net By calculating the condensed Fukui functions for each atom in this compound, one could predict which parts of the molecule are most susceptible to different types of chemical reactions.

Table 3: Hypothetical Reactivity Descriptors for this compound

Descriptor Value (illustrative)
HOMO Energy -6.5 eV
LUMO Energy -1.2 eV
HOMO-LUMO Gap 5.3 eV
Global Hardness (η) 2.65 eV
Electrophilicity Index (ω) 1.5 eV

Note: This data is illustrative and not based on actual calculations.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the biological activity or physicochemical properties of chemicals based on their molecular structures. nih.gov

For this compound, a QSAR study would involve developing a mathematical model that correlates its structural or physicochemical descriptors with a specific biological activity (e.g., toxicity or therapeutic effect). A QSPR study would aim to predict a physical property, such as boiling point, solubility, or environmental fate.

The development of a QSAR/QSPR model for this compound would require a dataset of structurally related molecules with known activities or properties. nih.gov Molecular descriptors, which can be constitutional, topological, geometrical, or quantum-chemical, would be calculated for each molecule. Statistical methods, such as multiple linear regression, would then be used to build a predictive model. nih.gov Without a specific activity or property of interest and a relevant dataset, no such model can be constructed for this compound.

Table 4: List of Compounds Mentioned

Compound Name

Applications in Organic Synthesis and Materials Science

1-Chloro-2-ethyl-4-(methylsulfanyl)benzene as a Key Synthetic Intermediate

This compound serves as a multifunctional scaffold for organic synthesis. The presence of three distinct functional moieties—the chloro, ethyl, and methylsulfanyl groups—on a benzene (B151609) ring allows for a range of chemical modifications. The methylsulfanyl group can be oxidized to form sulfoxides and sulfones, which are important functional groups in medicinal chemistry. The chlorine atom can be substituted via nucleophilic aromatic substitution or participate in cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This reactivity profile makes it a plausible, though not widely documented, starting material for more complex molecules.

Table 1: Potential Synthetic Transformations of this compound

Functional Group Reaction Type Potential Product Class
Methylsulfanyl (-SCH₃) Oxidation Aryl methyl sulfoxides, Aryl methyl sulfones
Chloro (-Cl) Nucleophilic Aromatic Substitution Substituted anilines, phenols, or ethers
Chloro (-Cl) Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) Biaryl compounds, N-aryl amines

While specific examples of this compound being used directly in the synthesis of commercial drugs are not prominent in publicly available literature, its structural motifs are present in various pharmaceutically active compounds. Both chlorobenzene (B131634) and thioanisole (B89551) derivatives are common backbones in drug discovery. For instance, chlorinated compounds are found in over 250 FDA-approved drugs, highlighting the importance of chlorine in modulating a molecule's pharmacokinetic and pharmacodynamic properties. nih.gov The thioether linkage is also a key component of many drugs and can be oxidized to the corresponding sulfoxide (B87167) or sulfone, which often imparts or enhances biological activity.

The structure of this compound makes it a hypothetical starting point for the synthesis of complex pharmaceutical intermediates. For example, the thioanisole moiety can be found in precursors to benzo[b]thiophene-based drugs, which are synthesized via electrophilic cyclization of alkynyl thioanisoles. nih.gov Although direct application of this specific molecule is not cited, its functional groups make it a candidate for investigation in the development of new chemical entities.

In the agrochemical sector, halogenated and sulfur-containing aromatic compounds are fundamental to the design of many herbicides, insecticides, and fungicides. The presence of a chlorine atom, in particular, can enhance the efficacy and metabolic stability of a pesticide. For example, the herbicide cinmethylin (B129038) features a substituted benzyl (B1604629) ether structure, and research has shown that introducing electron-withdrawing groups like halogens on the benzene ring can lead to high herbicidal activity. nih.gov

This compound could theoretically serve as a building block for novel agrochemicals. Its functional groups allow for the attachment of various pharmacophores common in pesticide chemistry. The synthesis of many modern agrochemicals relies on building-block strategies where substituted aromatic rings are coupled to form the final active ingredient. nih.gov While no commercial agrochemicals are explicitly derived from this specific intermediate based on available data, its profile fits the description of a potential precursor in agrochemical research and development.

Specialty chemicals are a broad category of products that includes dyes, pigments, and materials for the electronics industry. The synthesis of these products often begins with versatile, functionalized intermediates. This compound, with its reactive sites, could be utilized in the production of such chemicals.

The methylsulfanyl group can be transformed into a sulfonium (B1226848) salt, which can act as a leaving group or participate in other reactions. Oxidation to the sulfone would create a strongly electron-withdrawing group, significantly altering the electronic properties of the aromatic ring and making it more susceptible to nucleophilic attack. This could be a pathway to creating precursors for high-performance polymers or dyes. The chloro-group allows for coupling reactions, a common strategy in the synthesis of conjugated organic materials used in various specialty applications.

Derivatization for Advanced Materials Development (e.g., Opto-nonlinear applications)

The field of materials science is constantly seeking new organic molecules with unique electronic and optical properties. One area of significant interest is nonlinear optics (NLO), where materials can alter the properties of light passing through them. This phenomenon is crucial for applications in optical data storage, image processing, and optical switching. nih.govmdpi.com

Organic molecules with significant NLO responses often feature an electron-donating group and an electron-accepting group connected by a π-conjugated system (a "push-pull" system). nih.gov The structure of this compound contains a potential, albeit weak, push-pull system. The methylsulfanyl group can act as an electron donor, while the chlorine atom is an electron-withdrawing group, with the benzene ring serving as the π-system.

Table 2: Potential Derivatization for NLO Material Development

Position on Ring Proposed Modification Purpose
C1 (-Cl) Replacement with stronger acceptor (e.g., -NO₂, -CN) via SNAr Enhance the "pull" character of the push-pull system.
C4 (-SCH₃) Oxidation to sulfone (-SO₂CH₃) Convert the donor group into a strong acceptor group.

While this inherent push-pull character is likely modest, the compound serves as a potential scaffold for the synthesis of more potent NLO materials. Through chemical derivatization, the NLO properties could be significantly enhanced. For instance, replacing the chlorine with a stronger electron-accepting group like a nitro (-NO₂) or cyano (-CN) group, or extending the π-conjugation of the system, could dramatically increase the molecule's nonlinear optical response. mdpi.com Research into NLO materials often involves the synthesis and testing of a series of derivatives to optimize these properties. researchgate.netrsc.org Therefore, this compound represents a viable, though as yet unreported, starting point for the development of novel chromophores for NLO applications.

Environmental Occurrence, Fate, and Analytical Monitoring

Environmental Degradation Pathways of Halogenated Thioanisoles

Halogenated aromatic compounds, including thioanisoles, can be transformed in the environment through both non-biological (abiotic) and biological (biotic) processes. nih.gov These degradation pathways determine the compound's persistence and the nature of any transformation products.

Abiotic degradation involves chemical reactions that occur without the intervention of microorganisms. For halogenated thioanisoles, the key abiotic mechanisms are photolysis, hydrolysis, and oxidation.

Photolysis: This process involves the degradation of a chemical by light, particularly ultraviolet (UV) radiation from the sun. nih.gov For aromatic compounds, direct photolysis can occur when the molecule absorbs light energy, leading to the cleavage of chemical bonds. nih.gov In the case of halogenated aromatics, the carbon-halogen bond can be susceptible to photolytic cleavage. researchgate.net Studies on other halogenated compounds have shown that photoreactivity can vary significantly depending on the specific structure and the solution environment. For instance, the photolysis of various halobenzonitriles in aqueous solutions demonstrated that quantum yields and degradation rates are highly compound-specific. nih.gov The presence of photosensitizers in natural waters, such as humic substances, can also accelerate photodegradation. researchgate.net

Hydrolysis: Hydrolysis is a chemical reaction in which a water molecule cleaves a bond. While many chlorinated aromatic compounds are relatively resistant to hydrolysis under typical environmental pH and temperature conditions, the presence of certain functional groups can influence this pathway. researchgate.net For thioanisoles, the sulfide (B99878) group is generally stable to hydrolysis. However, extreme pH conditions or elevated temperatures could potentially facilitate the cleavage of the chloro- or methylsulfanyl- groups, though this is generally a slow process for such compounds in the environment. researchgate.net

Oxidation: The methylsulfanyl (-SCH3) group in thioanisole (B89551) derivatives is susceptible to chemical oxidation. In the environment, strong oxidizing agents or advanced oxidation processes (AOPs) involving species like hydroxyl radicals can oxidize the sulfur atom. rsc.org This can lead to the formation of the corresponding sulfoxide (B87167) (1-chloro-2-ethyl-4-(methylsulfinyl)benzene) and subsequently the sulfone (1-chloro-2-ethyl-4-(methylsulfonyl)benzene). rsc.org These reactions can also be promoted by mineral surfaces or other environmental catalysts.

Table 1: Summary of Abiotic Degradation Mechanisms for Halogenated Aromatics

Degradation Mechanism Description Key Factors Influencing Rate Potential Transformation Products of 1-Chloro-2-ethyl-4-(methylsulfanyl)benzene
Photolysis Degradation by sunlight (UV radiation). nih.gov Light intensity, wavelength, presence of photosensitizers (e.g., humic acids). researchgate.net Dehalogenated or rearranged isomers.
Hydrolysis Cleavage of chemical bonds by reaction with water. pH, temperature, molecular structure. researchgate.net Generally slow; potential for hydroxyl-substituted products.

| Oxidation | Reaction with oxidizing agents (e.g., hydroxyl radicals). | Presence of oxidants, catalysts (e.g., metal ions, mineral surfaces). rsc.org | 1-Chloro-2-ethyl-4-(methylsulfinyl)benzene (Sulfoxide), 1-Chloro-2-ethyl-4-(methylsulfonyl)benzene (Sulfone). |

Microbial transformation is a primary pathway for the breakdown of many organic pollutants in the environment. nih.govnih.gov Microorganisms have evolved diverse enzymatic systems to metabolize halogenated aromatic compounds, often using them as a source of carbon and energy. nih.govmahidol.ac.th

The biodegradation of halogenated aromatics typically proceeds in a series of steps. nih.govresearchgate.net The initial and most challenging step is often dehalogenation, the removal of the halogen substituent (in this case, chlorine). nih.govnih.gov This can occur under both aerobic (oxygen-rich) and anaerobic (oxygen-poor) conditions.

Aerobic Degradation: In the presence of oxygen, bacteria often employ oxygenase enzymes to attack the aromatic ring. This can lead to the formation of catechols or other hydroxylated intermediates. nih.gov These intermediates then undergo ring cleavage, and the resulting aliphatic molecules are funneled into central metabolic pathways. nih.govresearchgate.net

Anaerobic Degradation: Under anaerobic conditions, a common mechanism is reductive dehalogenation, where the halogenated compound is used as an electron acceptor, and the halogen atom is replaced by a hydrogen atom.

For a compound like this compound, microbes might initiate degradation by attacking the aromatic ring, the chlorine substituent, the ethyl group, or the methylsulfanyl group. The specific pathway depends on the microbial species present and the environmental conditions. nih.govnih.gov Fungi have also been shown to be effective in degrading halogenated compounds, offering a potential strategy for mycoremediation. mdpi.com

Persistence and Bioaccumulation Potential of Substituted Chlorobenzenes

Persistence refers to the length of time a chemical remains in the environment before being broken down, while bioaccumulation is the process by which a chemical builds up in an organism. publications.gc.canih.govnih.gov

Persistence: Substituted chlorobenzenes can be highly persistent. Their stability is due to the strong carbon-chlorine bonds and the stable aromatic ring structure, which resists both abiotic and biotic degradation. nih.govnih.gov The persistence of a specific chlorobenzene (B131634) derivative is influenced by the number and position of the chlorine atoms. Generally, increased halogenation can lead to greater recalcitrance. A substance may be considered persistent if its half-life in water is greater than several months. publications.gc.ca Due to their stability, these compounds can be transported over long distances in the atmosphere. nih.gov

Bioaccumulation: The tendency of a compound to bioaccumulate is often related to its lipophilicity (fat-solubility), which is commonly estimated by the octanol-water partition coefficient (Kow). publications.gc.ca Chemicals with high lipophilicity tend to partition from water into the fatty tissues of organisms. nih.govnih.gov Chlorinated hydrocarbons are often lipophilic and can accumulate in the food chain, a process known as biomagnification. nih.govpublications.gc.ca The presence of the ethyl and methylsulfanyl groups on the benzene (B151609) ring of this compound would influence its lipophilicity and, consequently, its bioaccumulation potential.

Advanced Analytical Methods for Detection and Quantification in Complex Matrices

Accurately detecting and quantifying trace levels of this compound in complex environmental samples like water, soil, or biological tissues requires sophisticated analytical techniques. researchgate.netmdpi.com The most common methods involve chromatography coupled with mass spectrometry.

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile organic compounds. researchgate.netmdpi.comnih.gov

Principle: In GC-MS, the sample is first vaporized and separated based on the components' boiling points and interactions with a stationary phase inside a long, thin capillary column. As each separated component exits the column, it enters the mass spectrometer, which ionizes the molecules (e.g., via electron impact) and separates the resulting charged fragments based on their mass-to-charge ratio. nih.gov

Application: This provides a unique "fingerprint" (mass spectrum) for each compound, allowing for highly specific identification. researchgate.netresearchgate.net For quantitative analysis, the instrument can be operated in selected ion monitoring (SIM) mode, where only specific fragment ions characteristic of the target analyte are monitored, greatly enhancing sensitivity and reducing interferences from the sample matrix. researchgate.net GC coupled with tandem mass spectrometry (GC-MS/MS) offers even greater selectivity and lower detection limits. nih.gov Sample preparation for GC-MS analysis often involves liquid-liquid extraction or solid-phase microextraction (SPME) to isolate and concentrate the analyte from the matrix. researchgate.netnih.gov

Table 2: Typical GC-MS Parameters for Analysis of Halogenated Aromatics

Parameter Typical Setting/Type Purpose
Column Fused silica (B1680970) capillary column (e.g., DB-5ms, HP-5ms) Separates compounds based on volatility and polarity.
Injection Mode Split/Splitless Introduces a small, precise volume of the sample onto the column.
Carrier Gas Helium or Hydrogen Transports the sample through the column.
Oven Program Temperature gradient (e.g., 60°C to 300°C) Optimizes separation of compounds with different boiling points.
Ionization Mode Electron Impact (EI) Fragments molecules to produce a characteristic mass spectrum. nih.gov

| Detection Mode | Full Scan / Selected Ion Monitoring (SIM) researchgate.net | Full scan provides qualitative data; SIM provides high-sensitivity quantitative data. |

High-performance liquid chromatography (HPLC) is a versatile technique suitable for a wide range of compounds, including those that are not volatile enough or are too thermally unstable for GC analysis. nih.govmdpi.com

Principle: HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed in a column. mdpi.com For compounds like halogenated thioanisoles, reversed-phase HPLC is commonly used, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and/or methanol (B129727) with water. chromforum.org

Detectors: Following separation, the compounds are detected by one or more detectors.

Photodiode Array (PDA) or UV-Vis Detector: These detectors measure the absorbance of UV-Vis light by the analyte. They are robust but may lack the specificity needed for complex matrices. mdpi.com

Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides high selectivity and sensitivity, similar to GC-MS, and allows for definitive identification based on molecular weight and fragmentation patterns. nih.gov

Fluorescence Detector: For compounds that fluoresce, or can be made to fluoresce through derivatization, this detector offers exceptional sensitivity. Derivatization of the thiol or thioether group is a possible strategy. nih.govresearchgate.net

The choice between GC-MS and HPLC depends on the analyte's properties and the specific requirements of the analysis. mdpi.comchromforum.org

Solid-Phase Microextraction (SPME) for Sample Preparation

Accurate monitoring of trace levels of organic pollutants like this compound in environmental matrices requires sensitive and efficient sample preparation techniques. Solid-Phase Microextraction (SPME) is a solvent-free, simple, and effective method for extracting and concentrating volatile and semi-volatile organic compounds from various samples, including water, air, and soil.

SPME utilizes a fused silica fiber coated with a stationary phase. The fiber is exposed to the sample (or its headspace), and analytes partition from the sample matrix onto the fiber coating. The fiber is then transferred to the injection port of a gas chromatograph (GC) for thermal desorption and analysis, often coupled with a mass spectrometer (MS) for definitive identification and quantification.

The choice of fiber coating is crucial for efficient extraction and depends on the polarity and volatility of the target analyte. For a compound like this compound, which contains both a nonpolar aromatic ring and a polarizable sulfur atom, a mixed-phase fiber would likely be most effective.

Table 1: Potential SPME Fiber Coatings for Analysis of Aromatic Compounds

Fiber CoatingAbbreviationTypical Analytes
PolydimethylsiloxanePDMSNonpolar compounds
Polydimethylsiloxane/DivinylbenzenePDMS/DVBVolatile organic compounds, amines, nitroaromatics
Carboxen/PolydimethylsiloxaneCAR/PDMSVolatile organic compounds, sulfur compounds
Divinylbenzene/Carboxen/PolydimethylsiloxaneDVB/CAR/PDMSBroad range of volatile and semi-volatile compounds

This table is a compilation of commonly used SPME fibers and their general applications.

Research on the analysis of similar compounds provides a basis for developing a specific SPME method. For instance, headspace SPME with a PDMS fiber has been successfully used for the determination of chlorinated benzenes in water. labrulez.com For the analysis of volatile sulfur compounds (VSCs), a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber has been shown to be effective. nih.gov One study on the determination of VSCs in fruit brandy found that a DVB/CAR/PDMS fiber with extraction at 35 °C for 30 minutes provided the best results. nih.gov Another study on volatile chlorinated hydrocarbons in water and air utilized a PDMS fiber and achieved low detection limits. rsc.org

Table 2: Illustrative SPME Operational Parameters from Literature for Related Compounds

ParameterVolatile Sulfur Compounds nih.govChlorinated Pesticides in Water nih.govresearchgate.net
SPME Fiber 50/30 µm DVB/CAR/PDMS100 µm PDMS
Extraction Mode Headspace (HS)Immersion
Extraction Temp. 35 °CNot specified
Extraction Time 30 minNot specified
Agitation YesYes (ultrasonic bath)
Salt Addition Yes (20% w/v NaCl)Not specified
Desorption Temp. Not specified250 °C
Desorption Time Not specified0.5 h (for new fiber conditioning)

This table presents examples of SPME conditions used for the analysis of compound classes structurally related to this compound. These parameters would require optimization for the specific target analyte.

Based on the available data for analogous compounds, a headspace SPME method using a DVB/CAR/PDMS fiber would be a logical starting point for the analysis of this compound in water or soil samples. Key parameters such as extraction time, temperature, and the addition of salt to the sample matrix would need to be optimized to achieve the desired sensitivity and precision. The subsequent analysis by GC-MS would provide the necessary selectivity and confirmatory data for environmental monitoring.

Future Perspectives and Emerging Research Areas

Development of Novel Functionalizations and Transformations

The unique substitution pattern of 1-chloro-2-ethyl-4-(methylsulfanyl)benzene, featuring a chloro group, an ethyl group, and a methylsulfanyl group on an aromatic ring, offers a rich playground for the development of novel functionalization strategies. The chloro and methylsulfanyl groups, in particular, are ripe for a variety of transformations that can lead to a diverse array of derivatives.

Future research will likely focus on the selective activation and transformation of the C-Cl and C-S bonds. While traditional cross-coupling reactions are well-established, emerging trends point towards more sophisticated and selective methods. For instance, late-stage functionalization techniques, which allow for the modification of complex molecules in the final steps of a synthesis, are of particular interest. chemrxiv.orgresearchgate.net The application of such methods to this compound could enable the rapid generation of a library of analogues for biological screening.

Furthermore, the C-H bonds on the aromatic ring and the ethyl group represent another frontier for functionalization. The field of C-H activation has seen exponential growth, offering the potential for direct and atom-economical modifications that were previously unimaginable. oup.comacs.orgresearchgate.net Research into the regioselective C-H functionalization of this compound, guided by the existing substituents, could lead to the synthesis of highly complex and valuable molecules.

The methylsulfanyl group can also be a target for various transformations beyond simple oxidation. For example, desulfurative coupling reactions could be explored to replace the methylsulfanyl group with other functionalities. The development of novel reagents and catalytic systems for these transformations will be a key area of research.

A summary of potential novel functionalizations is presented in Table 1.

Functional Group Potential Novel Functionalization Anticipated Product Class
ChloroLate-stage functionalization via photoredox catalysis chemrxiv.orgresearchgate.netComplex substituted benzenes
ChloroNickel-catalyzed aminationAnilines
EthylRegioselective C(sp³)-H oxidationPhenyl ethyl ketones/alcohols
MethylsulfanylDesulfurative cross-couplingBiaryls, Aryl-heterocycles
Aromatic C-HDirected C-H silylation oup.comArylsilanes
Aromatic C-HRhodium-catalyzed C-H amination acs.orgSubstituted anilines

Exploration of New Catalytic Systems for Synthesis and Derivatization

The synthesis and derivatization of this compound are heavily reliant on catalytic methods. The future in this area lies in the development of more efficient, selective, and sustainable catalytic systems. While palladium has been the workhorse for cross-coupling reactions, there is a growing interest in catalysts based on more earth-abundant and less expensive metals like nickel and copper. sciencedaily.commdpi.com

Nickel catalysis, for instance, has shown great promise in the synthesis of aryl sulfides and the activation of aryl chlorides. sciencedaily.comacs.org The development of novel nickel-based catalytic systems tailored for substrates like this compound could offer significant advantages in terms of cost and reactivity.

Photoredox catalysis is another rapidly emerging field that holds immense potential. rsc.org Light-driven reactions often proceed under mild conditions and can enable transformations that are difficult to achieve with traditional thermal methods. The application of photoredox catalysis to the functionalization of the C-Cl bond or the methylsulfanyl group could open up new synthetic pathways.

Furthermore, the development of multifunctional catalysts that can promote cascade or domino reactions will be a key area of focus. acs.org Such catalysts can enable the construction of complex molecules from simple starting materials in a single step, significantly improving the efficiency of a synthesis. For example, a catalyst that could orchestrate a C-H activation followed by a cross-coupling reaction would be highly valuable.

Table 2 highlights some emerging catalytic systems and their potential applications.

Catalyst Type Metal Center Potential Application Reference
Cross-coupling catalystNickelAryl sulfide (B99878) synthesis, C-Cl activation sciencedaily.comacs.org
Photoredox catalystIridium, Organic DyesLate-stage C-Cl functionalization rsc.org
C-H activation catalystRhodium, IridiumDirect functionalization of aromatic and ethyl C-H bonds acs.orgmdpi.com
Bifunctional catalystPalladium/CopperDehydrogenative Heck coupling acs.org

Advanced Computational Modeling for Predictive Understanding

Computational chemistry has become an indispensable tool in modern chemical research, providing insights that can guide experimental work and accelerate the discovery process. escholarship.org For this compound, advanced computational modeling can be employed to predict its reactivity, properties, and potential biological activity.

Density Functional Theory (DFT) calculations can be used to model the electronic structure of the molecule and predict the most likely sites for electrophilic or nucleophilic attack. researchgate.netnih.gov This information can be invaluable in designing new reactions and predicting their outcomes. For example, computational studies can help in understanding the directing effects of the existing substituents in electrophilic aromatic substitution reactions. researchgate.net

Molecular dynamics (MD) simulations can be used to study the conformational flexibility of the molecule and its interactions with biological macromolecules such as proteins and enzymes. This can aid in the rational design of new drugs or agrochemicals based on the this compound scaffold.

Furthermore, computational methods can be used to elucidate the mechanisms of catalytic reactions involving this compound. escholarship.org By understanding the reaction mechanism at a molecular level, it is possible to design more efficient and selective catalysts. For instance, computational studies can help in understanding the role of ligands in controlling the outcome of a cross-coupling reaction.

Table 3 summarizes the applications of computational modeling in the study of this compound.

Computational Method Application Predicted Outcome Reference
Density Functional Theory (DFT)Reactivity analysisRegioselectivity of reactions, reaction barriers researchgate.netnih.gov
Molecular Dynamics (MD)Binding to biological targetsPotential as a lead for drug discovery
Quantum Mechanics/Molecular Mechanics (QM/MM)Enzyme-catalyzed reactionsUnderstanding of metabolic pathways
Ab initio methodsSpectroscopic propertiesPrediction of NMR and IR spectra

Sustainable Chemical Process Development

The principles of green chemistry are increasingly being integrated into the design of chemical processes, with the aim of reducing waste, minimizing energy consumption, and using renewable resources. ucl.ac.ukucl.ac.uk For the synthesis of this compound and its derivatives, there is a significant opportunity to develop more sustainable processes.

One area of focus is the use of greener solvents. Traditional organic solvents are often volatile, flammable, and toxic. The exploration of alternative reaction media such as water, ionic liquids, or supercritical fluids could significantly reduce the environmental impact of the synthesis. ucl.ac.ukrsc.org

Another key aspect of green chemistry is the use of renewable feedstocks. While this compound is currently derived from petrochemical sources, future research could explore its synthesis from biomass-derived starting materials. acs.orgucl.ac.uk This would represent a major step towards a more sustainable chemical industry.

The development of catalytic processes that operate under milder reaction conditions and with higher atom economy is also crucial. mdpi.com As mentioned earlier, the use of more abundant metal catalysts and photoredox catalysis can contribute to this goal. Furthermore, the development of continuous flow processes can offer advantages in terms of safety, efficiency, and scalability compared to traditional batch processes. rsc.org

Table 4 outlines some sustainable approaches for the synthesis of this compound.

Green Chemistry Principle Sustainable Approach Potential Benefit Reference
Use of renewable feedstocksSynthesis from biomass-derived furfuralsReduced reliance on fossil fuels ucl.ac.ukucl.ac.uk
Use of greener solventsReactions in water or ethanolReduced environmental pollution rsc.org
CatalysisUse of earth-abundant metal catalysts (Ni, Cu)Lower cost and toxicity sciencedaily.commdpi.com
Energy efficiencyPhotocatalytic and microwave-assisted synthesisReduced energy consumption mdpi.comrsc.org
Waste preventionContinuous flow synthesisImproved safety and efficiency rsc.org

Expanding Biological and Environmental Impact Assessments

Given the presence of a chlorinated aromatic ring and a sulfur-containing group, a thorough assessment of the biological and environmental impact of this compound is of paramount importance. researchgate.netigi-global.com While no specific data is available for this compound, studies on related structures can provide valuable insights.

Chlorinated aromatic compounds are known to be persistent in the environment and can bioaccumulate in the food chain. eurochlor.orgresearchgate.netnih.gov Therefore, it is crucial to investigate the biodegradability of this compound under both aerobic and anaerobic conditions. Understanding its environmental fate is essential for assessing its potential risks.

The toxicity of this compound to various organisms, including aquatic life and mammals, also needs to be evaluated. researchgate.netigi-global.com Quantitative structure-activity relationship (QSAR) models can be used to predict its toxicity based on its chemical structure, but experimental validation is essential.

Furthermore, the potential for this compound and its metabolites to act as endocrine disruptors or to have other long-term health effects should be investigated. The identification of sulfur-containing chlorinated paraffin (B1166041) structural analogues in human serum highlights the potential for bioaccumulation of such compounds. researchgate.netnih.gov

A comprehensive risk assessment, integrating data on its environmental fate, toxicity, and potential for exposure, will be necessary to ensure the safe and responsible use of this compound in any future applications.

Table 5 lists key areas for future biological and environmental impact assessments.

Assessment Area Methodology Key Question Reference
BiodegradationAerobic and anaerobic microbial studiesIs the compound persistent in the environment? eurochlor.orgresearchgate.net
EcotoxicityAlgae, daphnia, and fish toxicity testsWhat are the potential risks to aquatic ecosystems? igi-global.com
Mammalian ToxicityAcute and chronic toxicity studies in rodentsWhat are the potential health risks to humans? researchgate.net
BioaccumulationBioconcentration factor (BCF) determinationDoes the compound accumulate in the food chain? researchgate.netnih.gov
Endocrine DisruptionIn vitro and in vivo assaysDoes the compound interfere with hormonal systems?-

Q & A

Basic Synthesis Methodology

Q: What is the most reliable synthetic route for 1-Chloro-2-ethyl-4-(methylsulfanyl)benzene, and how can reaction conditions be optimized for higher yields? A: The compound can be synthesized via sequential functionalization of the benzene ring. A common approach involves:

Sulfanylation: Introduce the methylsulfanyl group at the para position using a thiolation reagent (e.g., NaSH or dimethyl disulfide) under catalytic acidic conditions.

Ethylation: Install the ethyl group via Friedel-Crafts alkylation with ethyl chloride and a Lewis acid catalyst (e.g., AlCl₃) at 0–5°C to minimize over-alkylation.

Chlorination: Direct electrophilic chlorination using Cl₂ or SO₂Cl₂ in the presence of FeCl₃ at 40–50°C, leveraging the ortho-directing effect of the methylsulfanyl group.
Critical Parameters:

  • Temperature Control: Maintain <5°C during alkylation to avoid polysubstitution.
  • Catalyst Purity: Use anhydrous FeCl₃ to prevent hydrolysis during chlorination.
  • Yield Optimization: Isolate intermediates after each step to reduce side reactions (typical yield: 65–75% per step) .

Advanced Crystallographic Analysis

Q: How are structural ambiguities (e.g., torsional angles, hydrogen bonding) resolved in derivatives of this compound using crystallographic techniques? A: Single-crystal X-ray diffraction (SC-XRD) paired with SHELX software is the gold standard:

  • Data Collection: High-resolution (<1.0 Å) data reduces noise in electron density maps.
  • Refinement: SHELXL refines positional and thermal parameters, with constraints for Cl and S atoms due to their high electron density.
  • Hydrogen Bonding: Intramolecular interactions (e.g., C–H⋯O/S) are identified using SHELXE-generated Fourier difference maps. For example, a study on a related acetamide derivative revealed an S(6) ring motif stabilized by C–H⋯O bonds .
    Validation: Discrepancies between experimental and computational models (e.g., DFT) are resolved by re-examining thermal motion parameters and applying Hirshfeld surface analysis .

Functional Group Reactivity

Q: How does the methylsulfanyl group influence the electronic and steric properties of this compound in electrophilic aromatic substitution (EAS)? A: The methylsulfanyl (–SMe) group is a strong ortho/para-directing, electron-donating substituent due to its +M effect:

  • Electronic Effects: Enhances ring electron density, favoring EAS at the para position relative to the sulfanyl group.
  • Steric Effects: The ethyl group at position 2 introduces steric hindrance, directing incoming electrophiles to the less hindered meta position of the sulfanyl group.
    Experimental Validation: Competitive bromination studies show >80% para-bromination relative to –SMe, confirmed by GC-MS and ¹H NMR .

Spectroscopic Characterization Challenges

Q: What spectroscopic techniques are critical for distinguishing positional isomers of chlorinated methylsulfanyl benzene derivatives? A:

  • ¹H/¹³C NMR: Chemical shifts of aromatic protons adjacent to –SMe (δ ~6.9–7.2 ppm) and deshielding effects near Cl (δ ~7.3–7.5 ppm) help assign substitution patterns.
  • X-ray Crystallography: Resolves ambiguities in regiochemistry, as seen in a study where dihedral angles between aromatic rings confirmed substituent positions .
  • IR Spectroscopy: C–S and C–Cl stretches (600–700 cm⁻¹ and 550–600 cm⁻¹, respectively) validate functional group presence .

Addressing Data Contradictions

Q: How should researchers reconcile discrepancies between experimental crystallographic data and computational bond-angle predictions? A:

Refinement Checks: Re-analyze SHELXL refinement parameters (e.g., ADPs, restraints) to rule out overfitting .

DFT Benchmarking: Compare experimental bond angles with gas-phase and solvent-corrected DFT models (e.g., B3LYP/6-311+G(d,p)).

Twinned Data: Use SHELXD to detect twinning and reprocess data if necessary, as seen in sulfonyl-containing benzene derivatives .

Thermodynamic Stability

Q: What experimental and computational methods are used to assess the thermodynamic stability of this compound under varying conditions? A:

  • DSC/TGA: Differential scanning calorimetry (ΔH decomposition ~250°C) and thermogravimetric analysis (5% mass loss at 180°C) quantify thermal stability.
  • DFT Calculations: Gibbs free energy (ΔG) of rotamers and conformers predicts dominant tautomers. For example, the –SMe group stabilizes the planar conformation by 8–12 kJ/mol .

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Feasible Synthetic Routes

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1-Chloro-2-ethyl-4-(methylsulfanyl)benzene
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Reactant of Route 2
1-Chloro-2-ethyl-4-(methylsulfanyl)benzene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.